

European Pharmacopoeia Reference Standard for Alfacalcidol Impurity C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the European Pharmacopoeia (EP) reference standard for Alfacalcidol Impurity C. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research. This guide covers the impurity's identity, analytical methodologies, and its relationship to the active pharmaceutical ingredient (API), Alfacalcidol.

Introduction to Alfacalcidol and its Impurities

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders.[1] As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety and efficacy. The European Pharmacopoeia outlines strict limits and analytical procedures for monitoring impurities in Alfacalcidol. Alfacalcidol Impurity C is a specified impurity in the European Pharmacopoeia, necessitating its accurate identification and quantification.[2]

Chemical Identity and Properties of Alfacalcidol Impurity C

Alfacalcidol Impurity C is chemically known as the pre-Alfacalcidol PTAD adduct.[3] It is formed via a Diels-Alder reaction between pre-alfacalcidol, an isomer of alfacalcidol, and 4-phenyl-



1,2,4-triazoline-3,5-dione (PTAD), a reactive dienophile often used as a derivatizing agent for conjugated dienes.[4]

Table 1: Chemical and Physical Properties of Alfacalcidol Impurity C

Property	Value	Reference(s)
Chemical Name	6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione	
Synonyms	pre-Alfacalcidol PTAD Adduct	[3]
CAS Number	82266-85-1	[5]
Molecular Formula	C35H49N3O4	[5]
Molecular Weight	575.79 g/mol	[5]
Appearance	Typically a solid powder	[6]
Solubility	Soluble in DMSO	[6]

European Pharmacopoeia Specifications

The European Pharmacopoeia sets forth the acceptance criteria for impurities in Alfacalcidol. For Impurity C, as with other specified impurities, a maximum limit is defined to ensure the quality and safety of the drug substance.

Table 2: European Pharmacopoeia Limits for Alfacalcidol Impurities



Impurity	Limit	Reference(s)
Impurity A	≤ 0.5%	[2]
Impurity B	≤ 0.5%	[2]
Impurity C	≤ 0.5%	[2]
Total Impurities	≤ 1.0%	[2]

Analytical Methodologies

The European Pharmacopoeia specifies a liquid chromatography method for the determination of related substances in Alfacalcidol, including Impurity C.

European Pharmacopoeia HPLC Method for Related Substances

This method is designed for the quantitative determination of impurities in Alfacalcidol.

Experimental Protocol:

- Chromatographic System:
 - \circ Column: A stainless steel column (0.25 m x 4.0 mm) packed with octadecylsilyl silica gel for chromatography R2 (5 μ m).
 - Mobile Phase: A mixture of ammonia, water, and acetonitrile (1:200:800 V/V/V).
 - Flow Rate: 2.0 mL/min.
 - Detection: UV spectrophotometer at 265 nm.
 - Injection Volume: 100 μL.
 - Run Time: Twice the retention time of alfacalcidol.
- System Suitability:



 A resolution of at least 4.0 between the peaks due to pre-alfacalcidol and alfacalcidol is required.

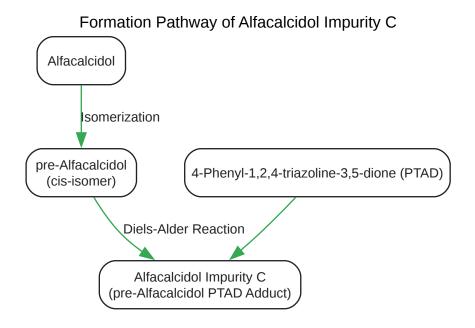
Procedure:

- Test Solution: Dissolve 1.0 mg of the Alfacalcidol substance in 10.0 mL of the mobile phase.
- Reference Solution (a): Dissolve 1.0 mg of Alfacalcidol CRS in 10.0 mL of the mobile phase.
- Reference Solution (b): Dilute 1.0 mL of reference solution (a) to 100.0 mL with the mobile phase.
- Inject the test and reference solutions into the chromatograph and record the chromatograms.
- Calculate the percentage content of Impurity C using the normalization procedure.

Logical Relationship: Formation of Alfacalcidol Impurity C

The formation of Alfacalcidol Impurity C is a direct consequence of the chemical reactivity of pre-alfacalcidol with PTAD. This relationship is important for understanding the potential sources of this impurity during the manufacturing process or in analytical derivatization procedures.





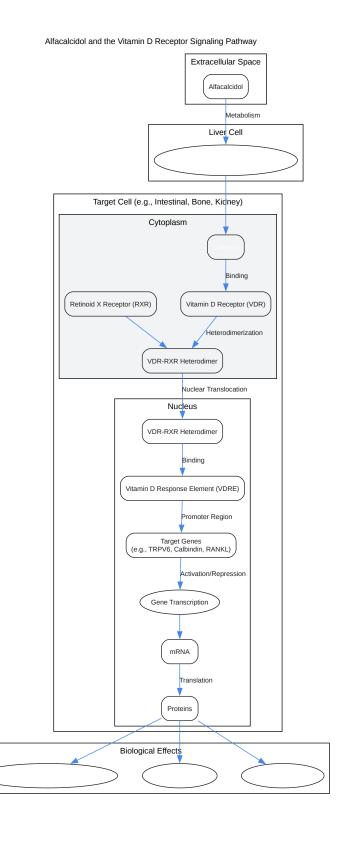
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Caption: Formation of Alfacalcidol Impurity C.

Biological Context: Alfacalcidol and the Vitamin D Receptor Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (1α ,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[7] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[3] The VDR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][8] This signaling pathway is crucial for regulating calcium and phosphate homeostasis, bone metabolism, and immune function.[8][9]





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Caption: Alfacalcidol and the VDR Signaling Pathway.



Conclusion

The European Pharmacopoeia reference standard for Alfacalcidol Impurity C is essential for the accurate quality control of Alfacalcidol drug substance and products. A thorough understanding of its chemical identity, formation, and the official analytical methodologies is critical for researchers and professionals in the pharmaceutical industry. This guide provides a comprehensive overview of these key aspects to support the development of safe and effective medicines.

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